![molecular formula C9H11FO2 B6338368 2-Fluoro-3-isopropoxyphenol CAS No. 1243452-19-8](/img/structure/B6338368.png)
2-Fluoro-3-isopropoxyphenol
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Overview
Description
2-Fluoro-3-isopropoxyphenol, also known as FIP, is a phenolic compound with the molecular formula C9H11FO2 . It is commonly used as an intermediate in the synthesis of various drugs and pharmaceuticals due to its unique properties.
Synthesis Analysis
FIP can be synthesized through several different methods, with the most common route involving the reaction between 2-chloro-3-fluoroanisole and isopropyl phenol in the presence of a base catalyst. The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 h .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-isopropoxyphenol includes a phenol group, an isopropoxy group, and a fluorine atom attached to the aromatic ring . Its IUPAC name is 2-fluoro-3-isopropoxyphenol and its InChI Code is 1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis
2-Fluoro-3-isopropoxyphenol is a liquid with a molecular weight of 170.18 . It is a white powder soluble in organic solvents like methanol, ethanol, and acetone.Scientific Research Applications
Chemical Properties and General Use
2-Fluoro-3-isopropoxyphenol, also known as FIP, is a phenolic compound with the molecular formula C9H11FO2. It is commonly used as an intermediate in the synthesis of various drugs and pharmaceuticals due to its unique properties.
Synthesis of Fluorinated Nucleoside Analogues
Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative provide an insight into the reaction mechanism . This suggests that 2-Fluoro-3-isopropoxyphenol could potentially be used in the synthesis of these fluorinated nucleoside analogues .
Safety and Hazards
Future Directions
While specific future directions for 2-Fluoro-3-isopropoxyphenol are not mentioned in the search results, there is a general interest in the development of fluorous compounds, including those with smaller perfluorinated units, to promote biodegradability . This suggests potential future research directions in the synthesis and application of 2-Fluoro-3-isopropoxyphenol and similar compounds.
properties
IUPAC Name |
2-fluoro-3-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOPHLKWJDJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(propan-2-yloxy)phenol |
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